molecular formula C9H4F3N3 B11894058 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B11894058
M. Wt: 211.14 g/mol
InChI Key: RHTKCIAJNBDTRP-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 7 and a carbonitrile (-CN) group at position 2. The imidazo[1,2-a]pyridine scaffold is widely studied in medicinal and agrochemical research due to its pharmacological versatility, including kinase inhibition and antimicrobial activity . The -CF₃ group enhances metabolic stability and lipophilicity, while the -CN group contributes to electronic modulation and hydrogen-bonding interactions, making this compound a promising candidate for drug discovery .

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)6-1-2-15-5-7(4-13)14-8(15)3-6/h1-3,5H

InChI Key

RHTKCIAJNBDTRP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the visible-light-promoted trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microchannel reactors can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile group undergoes hydrolysis and nucleophilic addition reactions:

Reaction TypeReagents/ConditionsProductYieldCitation
Hydrolysis to amideH₂O, H₂SO₄ (reflux)7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide85%
Hydrazide formationHydrazine hydrate, ethanol, 80°C7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide78%
Reduction to amineLiAlH₄, THF, 0°C → rt2-(Aminomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine62%

The carbonitrile’s electrophilic nature facilitates these transformations, enabling access to derivatives with enhanced bioactivity.

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine core undergoes regioselective iodination at the C3 position under metal-free conditions:

SubstrateConditionsProduct (C3-Iodinated)YieldCitation
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrileI₂, TBHP, EtOH, ultrasound (30 min)3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile80%

This reaction proceeds via a radical mechanism initiated by tert-butyl hydroperoxide (TBHP), with ultrasonic irradiation enhancing reaction efficiency .

Cross-Coupling Reactions

The iodinated derivative participates in palladium-catalyzed cross-couplings:

Reaction TypeReagents/ConditionsProductYieldCitation
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF, 100°C3-Aryl-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile62–75%
Sonogashira couplingPdCl₂, CuI, PPh₃, alkyne, NEt₃3-Alkynyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile68%

These reactions enable diversification of the C3 position for structure-activity relationship (SAR) studies .

Cyclization and Ring Functionalization

The compound serves as a precursor in multicomponent cyclization reactions:

Reaction TypeReagents/ConditionsProductYieldCitation
Imidazo ring expansion2-Aminopyridine, α-bromoketone, CBrCl₃, 80°CPolycyclic imidazo[1,2-a]pyridine derivatives75–90%

Cyclization strategies exploit the reactivity of the pyridine and imidazole moieties to construct complex heterocycles .

Functional Group Interconversion

Reaction TypeReagents/ConditionsProductYieldCitation
Grignard additionRMgX, THF, −78°C → rt2-(R-substituted)-7-(trifluoromethyl)imidazo[1,2-a]pyridine55–70%

Oxidation and Reduction Reactions

Controlled oxidation/reduction modifies the carbonitrile group:

Reaction TypeReagents/ConditionsProductYieldCitation
Partial reductionH₂, Raney Ni, NH₃2-(Aminomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine60%

Key Mechanistic Insights

  • Iodination Mechanism : Radical intermediates generated by TBHP facilitate C–H bond activation at C3, followed by iodine incorporation .

  • Hydrolysis Pathways : Acidic or basic conditions hydrolyze the carbonitrile to carboxamide or carboxylic acid, depending on stoichiometry.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile (Target) Imidazo[1,2-a]pyridine -CF₃ (Position 7), -CN (Position 2) C₉H₄F₃N₃ 235.15 High lipophilicity (logP ~2.8), strong electron-withdrawing effects .
(7-Methylimidazo[1,2-a]pyridin-2-ylmethyl)(3-trifluoromethylphenyl)amine Imidazo[1,2-a]pyridine -CH₃ (Position 7), -CH₂-NH-(3-CF₃-C₆H₄) (Position 2) C₁₆H₁₄F₃N₃ 305.30 Bulky substituents reduce membrane permeability; amine group enables H-bonding .
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine -CF₃ (Position 6), -CH₃ (Position 3), -SO₂C₂H₅ (Position 2-pyridyl) C₁₄H₁₂F₃N₃O₂S 349.33 Sulfonyl group improves aqueous solubility; distinct ring fusion alters bioactivity .
1-[(6-Chloro-3-pyridinyl)methyl]-7-methyl-8-nitroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine -CH₃ (Position 7), -NO₂ (Position 8), -CH₂-(6-Cl-C₅H₃N) (Position 1) C₁₄H₁₂ClN₅O₂ 325.73 Nitro group increases reactivity; chloro-pyridine enhances pesticidal activity .

Key Findings from Comparative Analysis

-CF₃ groups universally improve metabolic stability across analogs, as seen in patent-derived compounds .

Solubility and Lipophilicity :

  • Sulfonyl-containing derivatives (e.g., imidazo[4,5-b]pyridine) exhibit higher aqueous solubility (~25 µg/mL) than the target compound (~10 µg/mL) due to polar SO₂ groups .
  • The target compound’s logP (~2.8) is lower than the methyl/amine analog (logP ~3.5), reflecting the -CN group’s polarity .

Biological Activity: Imidazo[1,2-a]pyridines with -NO₂ or -Cl substituents (e.g., compound) show insecticidal activity, suggesting the target compound could be optimized for agrochemical use . The absence of bulky aryl groups in the target compound may improve blood-brain barrier penetration compared to ’s analog .

Biological Activity

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9_9H4_4F3_3N3_3
  • Molecular Weight : 211.14 g/mol
  • CAS Number : 1539916-80-7

The biological activity of 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating IC50_{50} values in the low micromolar range. For example, a study reported that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50_{50} values ranging from 5 to 15 μM .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it effectively inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation. For instance, one study found that several derivatives exhibited selective COX-2 inhibition with IC50_{50} values between 0.02 and 0.04 μM .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogens. A study reported that certain derivatives showed significant antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A recent clinical study evaluated the efficacy of a novel derivative based on 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, with manageable side effects including mild nausea and fatigue. The study concluded that this compound warrants further investigation as a potential treatment option for resistant cancers .

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory properties of the compound using a carrageenan-induced rat paw edema model. The results indicated a significant reduction in edema compared to control groups, supporting its use as an anti-inflammatory agent. Histopathological analysis revealed minimal organ damage, suggesting a favorable safety profile for therapeutic use .

Data Summary

Biological ActivityIC50_{50} Range (μM)Target Enzyme/Pathway
Anticancer5 - 15Various cancer cell lines
Anti-inflammatory (COX-2)0.02 - 0.04COX-2
AntimicrobialNot specifiedGram-positive bacteria

Q & A

Q. What are the most efficient synthetic routes for preparing 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile?

  • Methodological Answer : The compound can be synthesized via microwave-assisted organic synthesis (MAOS) using diglyme as a solvent, which reduces reaction time and improves yields compared to conventional heating . Alternatively, multicomponent reactions involving nitromethylene intermediates and malononitrile derivatives under solvent-free or mild conditions offer high atom economy and scalability . For example, coupling 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) is a robust approach to construct the imidazopyridine core .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and cyano functionality (δ ~110–115 ppm in 13C NMR). Aromatic protons in the imidazo[1,2-a]pyridine ring typically appear as multiplets between δ 7.0–9.0 ppm .
  • IR Spectroscopy : Look for absorption bands at ~2220–2240 cm⁻¹ (C≡N stretch) and ~1350–1370 cm⁻¹ (C-F stretch) .
  • HRMS : Validate the molecular ion peak (e.g., [M+H]⁺) with a mass accuracy ≤5 ppm .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (LogP ~2.5–3.0) and metabolic stability, while the cyano group increases electrophilicity, making it reactive toward nucleophiles. Solubility in polar solvents (e.g., DMF or DMSO) is moderate but can be improved using co-solvents like ethanol-water mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :
  • Substitution Patterns : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or chloro) to modulate binding affinity. For example, 8-fluoroimidazo[1,2-a]pyridine derivatives show enhanced GABA receptor modulation .
  • Scaffold Hybridization : Fuse the imidazopyridine core with triazole or thiadiazole rings to diversify interactions with biological targets (e.g., antiprotozoal or anticancer activity) .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on HOMO-LUMO gaps and intermolecular interactions .

Q. How should researchers address contradictions in biological data across studies?

  • Methodological Answer :
  • Control Experiments : Verify assay conditions (e.g., pH, temperature) that may affect compound stability. For instance, the cyano group may hydrolyze under acidic conditions, leading to false negatives .
  • Metabolic Profiling : Use LC-MS to identify degradation products or metabolites that could interfere with activity measurements .
  • Orthogonal Assays : Cross-validate results using complementary techniques (e.g., fluorescence polarization vs. surface plasmon resonance for binding studies) .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate parameters such as blood-brain barrier permeability (e.g., high for trifluoromethyl derivatives) and CYP450 inhibition risk .
  • Molecular Dynamics (MD) Simulations : Model interactions with plasma proteins (e.g., albumin) to predict bioavailability .
  • Toxicophore Mapping : Identify structural alerts (e.g., reactive nitriles) using Derek Nexus or similar platforms .

Q. How can synthetic byproducts or impurities be characterized and minimized?

  • Methodological Answer :
  • HPLC-PDA/MS : Detect and quantify impurities >0.1% using reverse-phase chromatography with a C18 column and acetonitrile/water gradient .
  • Crystallization Optimization : Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., π-stacking) that favor pure crystal formation .
  • Process Control : Adjust microwave irradiation power or solvent polarity to suppress side reactions (e.g., over-alkylation) .

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